2-[(3-Carboxyphenyl)carbamoyl]benzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[(3-carboxyphenyl)carbamoyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO5/c17-13(11-6-1-2-7-12(11)15(20)21)16-10-5-3-4-9(8-10)14(18)19/h1-8H,(H,16,17)(H,18,19)(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAIJYESEGBNTJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC(=C2)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40353628 | |
| Record name | 2-[(3-Carboxyphenyl)carbamoyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40353628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19368-09-3 | |
| Record name | 2-[(3-Carboxyphenyl)carbamoyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40353628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(3-CARBOXYANILINO)CARBONYL]BENZOIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Preparative Routes for 2 3 Carboxyphenyl Carbamoyl Benzoic Acid and Its Analogs
Targeted Synthesis Strategies for the Amide Linkage Formation
The creation of the central amide linkage is the key step in synthesizing the target molecule. Several methods, from direct condensation to catalyzed and microwave-assisted protocols, have been effectively employed.
The most direct and widely used method for synthesizing 2-[(3-carboxyphenyl)carbamoyl]benzoic acid and its analogs is the acylation of an aminobenzoic acid with phthalic anhydride (B1165640). researchgate.net This reaction involves the nucleophilic attack of the amino group of 3-aminobenzoic acid on one of the carbonyl carbons of phthalic anhydride. This attack leads to the opening of the anhydride ring and the formation of the desired N-arylphthalamic acid.
The reaction is typically carried out by refluxing equimolar amounts of phthalic anhydride and the corresponding aminobenzoic acid in a suitable solvent, such as tetrahydrofuran (B95107) (THF). researchgate.net The process is generally straightforward, and the product often precipitates upon cooling or addition of a non-polar solvent, allowing for easy isolation. researchgate.net The general reaction scheme is depicted below:
Figure 1: General synthesis of 2-[(substituted-phenyl)carbamoyl]benzoic acids from phthalic anhydride and substituted anilines. researchgate.net
This method's versatility allows for the synthesis of a variety of analogs by simply changing the substituted aminobenzoic acid. For instance, using ortho-substituted anilines like o-aminophenol, o-anisidine, and o-chloroaniline yields the corresponding 2-[(2-substitutedphenyl)carbamoyl]benzoic acids. researchgate.net
While the phthalic anhydride approach is common, standard amide coupling protocols, widely used in peptide synthesis, can also be employed to construct the carbamoyl (B1232498) benzoic acid scaffold. These methods involve the activation of a carboxylic acid group before its reaction with an amine. In this context, phthalic acid would be activated and then reacted with 3-aminobenzoic acid.
A variety of coupling reagents can be utilized for this purpose. nih.goviris-biotech.de These reagents convert the carboxylic acid into a more reactive intermediate, facilitating the nucleophilic attack by the amine. Common classes of coupling reagents include:
Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used. iris-biotech.depeptide.comsci-hub.se They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. The addition of additives like 1-hydroxybenzotriazole (B26582) (HOBt) can minimize side reactions and reduce racemization in chiral substrates. nih.govpeptide.com
Phosphonium and Uronium Salts: Reagents such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP), O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), and O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU) are highly efficient and lead to rapid coupling with minimal side products. iris-biotech.depeptide.com
These methods offer an alternative to the anhydride route and can be particularly useful when dealing with sensitive substrates or when aiming for milder reaction conditions. However, they are often more expensive than the direct anhydride method. sci-hub.se
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. psu.eduresearchgate.net The synthesis of N-arylphthalamic acids, including analogs of this compound, has been shown to benefit significantly from microwave irradiation. nih.gov
In a typical microwave-assisted procedure, phthalic anhydride and a substituted amine are mixed, often in the absence of a solvent, and subjected to microwave irradiation in a domestic or dedicated laboratory microwave oven. nih.govnih.gov The reaction times are dramatically reduced from hours to just a few minutes, and yields are often excellent. nih.govnih.govorganic-chemistry.org For example, a series of N-arylphthalamic acids were synthesized in 1-3 minutes with excellent yields using this solvent-free microwave approach. nih.gov
This "green chemistry" approach offers several advantages over conventional heating, including:
Reduced Reaction Time: Dramatically shorter synthesis times. researchgate.net
Higher Yields: Often improved product yields.
Energy Efficiency: More efficient use of energy. nih.gov
Solvent-Free Conditions: Reduces the use of potentially hazardous organic solvents. nih.govorganic-chemistry.org
The table below compares conventional and microwave-assisted methods for the synthesis of related N-aryl amides.
| Method | Typical Reaction Time | Solvent | Typical Yield | Reference |
|---|---|---|---|---|
| Conventional Heating (Reflux) | 1-5 hours | THF, Acetic Acid, Pyridine | 70-80% | researchgate.netrsc.org |
| Microwave-Assisted (Solvent-Free) | 1-4 minutes | None | Excellent (>90%) | nih.govnih.gov |
Derivatization and Analog Synthesis from this compound Precursors
The presence of two carboxylic acid functionalities in this compound provides ample opportunity for further chemical modification and the synthesis of a wide array of analogs.
Both carboxylic acid groups on the molecule can be targeted for derivatization, most commonly through esterification and amidation reactions. nih.govlibretexts.org
Esterification: The carboxylic acid groups can be converted to esters by reacting with alcohols in the presence of an acid catalyst. libretexts.orgrdd.edu.iq This is a standard transformation that can be used to modify the solubility and electronic properties of the molecule. Diesters can be prepared by using an excess of the alcohol. Alternatively, activating the carboxylic acids, for instance by converting them to acyl chlorides with reagents like thionyl chloride, allows for subsequent reaction with alcohols to form esters under milder conditions. rdd.edu.iq
Amidation: Similar to esterification, the carboxylic acid groups can be converted into amides by reacting with primary or secondary amines. researchgate.netnih.gov This reaction typically requires the use of coupling reagents, such as EDC or DCC, to activate the carboxylic acid, mirroring the methods described in section 2.1.2. nih.govnih.gov This approach allows for the introduction of a wide variety of substituents, leading to the creation of a diverse library of diamide (B1670390) or ester-amide derivatives.
The general schemes for these modifications are as follows:
Figure 2: General derivatization pathways for the carboxylic acid groups of this compound.
The nature and position of substituents on both the phthalic anhydride and the aminobenzoic acid rings can significantly influence the reaction pathways and rates of synthesis.
In the primary synthesis reaction (section 2.1.1), the nucleophilicity of the amino group on the aminobenzoic acid is a key factor.
Electron-donating groups (e.g., -OCH₃, -CH₃) on the aminobenzoic acid ring increase the electron density on the nitrogen atom, enhancing its nucleophilicity and generally accelerating the rate of the acylation reaction.
Electron-withdrawing groups (e.g., -NO₂, -Cl, -COOH) decrease the nucleophilicity of the amino group, making the reaction more sluggish. nih.govnih.gov Consequently, harsher reaction conditions or longer reaction times may be required to achieve good yields. nih.gov
Similarly, substituents on the phthalic anhydride ring can affect the electrophilicity of the carbonyl carbons. Electron-withdrawing groups on the phthalic anhydride ring increase the partial positive charge on the carbonyl carbons, making them more susceptible to nucleophilic attack and thus increasing the reaction rate.
The following table summarizes the expected qualitative effects of substituents on the reaction rate between a substituted phthalic anhydride and a substituted aminobenzoic acid.
| Substituent on Aminobenzoic Acid | Substituent on Phthalic Anhydride | Expected Relative Reaction Rate |
|---|---|---|
| Electron-Donating (e.g., -OCH₃) | Electron-Withdrawing (e.g., -NO₂) | Fastest |
| Electron-Donating (e.g., -OCH₃) | None (H) | Fast |
| None (H) | Electron-Withdrawing (e.g., -NO₂) | Fast |
| None (H) | None (H) | Moderate |
| Electron-Withdrawing (e.g., -COOH) | None (H) | Slow |
| Electron-Withdrawing (e.g., -COOH) | Electron-Withdrawing (e.g., -NO₂) | Moderate |
| Electron-Withdrawing (e.g., -COOH) | Electron-Donating (e.g., -OCH₃) | Slowest |
Chemical Reactivity and Transformation Mechanisms of 2 3 Carboxyphenyl Carbamoyl Benzoic Acid
Exploration of Acid-Base Equilibria in Complex Systems
As a dicarboxylic acid, 2-[(3-Carboxyphenyl)carbamoyl]benzoic acid exhibits two distinct acid dissociation constants (pKa values). The first dissociation (pKa1) is more acidic than a typical monocarboxylic acid like benzoic acid (pKa ≈ 4.2) due to the electron-withdrawing inductive effect of the second carboxyl group. libretexts.org The second dissociation (pKa2) is less acidic because it involves the removal of a proton from an anionic species, which is electrostatically unfavorable. libretexts.orgvaia.com
The precise pKa values are influenced by the electronic communication between the two aromatic rings through the amide bond and the spatial orientation of the functional groups. These values are crucial in understanding the compound's solubility, reactivity, and interaction with biological systems under different pH conditions. For context, the pKa values of related aromatic dicarboxylic acids are presented below.
| Compound | pKa1 | pKa2 |
|---|---|---|
| Phthalic acid (Benzene-1,2-dicarboxylic acid) | 2.95 | 5.41 |
| Isophthalic acid (Benzene-1,3-dicarboxylic acid) | 3.46 | 4.46 |
| Terephthalic acid (Benzene-1,4-dicarboxylic acid) | 3.54 | 4.46 |
| Benzoic acid | 4.20 | - |
Data sourced from various chemical databases and literature. libretexts.orgwikipedia.orgnih.gov
Esterification Reactions for Functional Group Modification
The two carboxylic acid groups of this compound can be converted into esters, a common strategy for modifying the compound's polarity, solubility, and reactivity. Standard methods such as Fischer-Speier esterification, which involves reacting the acid with an alcohol under acidic catalysis, can be employed. fiveable.meorganic-chemistry.orgmasterorganicchemistry.com Given the presence of two carboxyl groups with different acidities, achieving selective mono-esterification at one site over the other may be possible by carefully controlling reaction conditions, though di-esterification is also a likely outcome. researchgate.net
The Mitsunobu reaction offers an alternative under milder, neutral conditions, using triphenylphosphine (B44618) (PPh3) and an azodicarboxylate like diethyl azodicarboxylate (DEAD). wikipedia.orgnih.govtcichemicals.comnih.gov This reaction is particularly useful for converting alcohols to esters with an inversion of stereochemistry and can be applied to a wide range of carboxylic acids and alcohols. nih.gov
| Reaction | Reagents | Key Features | Potential Outcome |
|---|---|---|---|
| Fischer Esterification | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄) | Reversible equilibrium reaction; often requires excess alcohol. masterorganicchemistry.com | Mono- and/or Di-ester formation. |
| Mitsunobu Reaction | Alcohol, PPh₃, DEAD or DIAD | Mild, neutral conditions; proceeds with inversion of alcohol stereochemistry. wikipedia.orgnih.gov | Mono- and/or Di-ester formation. |
| Reaction with Alkyl Halides | Alkyl Halide (e.g., CH₃I), Base (e.g., K₂CO₃) | Sₙ2 reaction with the carboxylate anion. | Mono- and/or Di-ester formation. |
Reduction Pathways and Resultant Molecular Architectures
The carboxylic acid moieties of the title compound can be reduced to form primary alcohols. Powerful reducing agents like lithium aluminum hydride (LiAlH4) are typically required for this transformation, as milder reagents like sodium borohydride (B1222165) are generally ineffective for reducing carboxylic acids. numberanalytics.commasterorganicchemistry.comlibretexts.org The complete reduction of this compound would yield the corresponding di-alcohol, {3-[(2-(hydroxymethyl)phenyl)formamido]phenyl}methanol. Under forcing conditions, the amide bond could also be reduced to a secondary amine.
A more selective approach involves enzymatic reduction. Carboxylic acid reductases (CARs) are enzymes that can catalyze the ATP- and NADPH-dependent reduction of carboxylic acids to their corresponding aldehydes under mild, aqueous conditions. nih.govmdpi.comresearchgate.net This biocatalytic method avoids the over-reduction to alcohols, offering a pathway to the di-aldehyde derivative. nih.gov
| Method | Reagent(s) | Functional Group Transformed | Resultant Molecular Architecture |
|---|---|---|---|
| Chemical Reduction | Lithium Aluminum Hydride (LiAlH₄) | Carboxylic Acids | Primary Alcohols (Di-alcohol) |
| Enzymatic Reduction | Carboxylic Acid Reductase (CAR), ATP, NADPH | Carboxylic Acids | Aldehydes (Di-aldehyde) |
Cyclization and Rearrangement Mechanisms in Related Phthalamic Acid Derivatives
As a substituted phthalanilic acid, this compound can undergo intramolecular cyclization. This reaction typically involves the nucleophilic attack of the amide nitrogen onto the carbonyl carbon of the ortho-positioned carboxylic acid, leading to the formation of a five-membered ring imide, specifically a substituted N-phenylphthalimide. researchgate.netrsc.org Kinetic studies on related phthalanilic acids have shown this to be a complex mechanism that proceeds through a long-lived tetrahedral intermediate. researchgate.netacs.org The reaction is often facilitated by heating in the presence of an acid, such as acetic acid, which can act as a proton-transfer catalyst. researchgate.netmdpi.com This intramolecular process is significantly more efficient than its intermolecular counterpart due to the proximity of the reacting groups. libretexts.org
Computational studies on the cyclization of phthalanilic acid have elucidated the mechanism, showing that an explicit acetic acid molecule can mediate the process by acting as both a proton donor and acceptor in a concerted bond reorganization. mdpi.com The dehydration of the resulting gem-diol intermediate is typically the rate-determining step. mdpi.com
Theoretical Mechanistic Studies on Carboxylic Acid Reactivity
The reactivity of the two carboxylic acid groups in this compound can be understood through theoretical models. The carboxyl group's reactivity is centered on the electrophilic nature of the carbonyl carbon and the acidic nature of the hydroxyl proton. Molecular orbital (MO) theory helps in visualizing the distribution of electron density and identifying the frontier orbitals (HOMO and LUMO) that govern reactions with nucleophiles and electrophiles.
Theoretical studies on similar molecules investigate how intramolecular interactions, such as hydrogen bonding and electronic effects transmitted through the aromatic systems and amide bridge, influence the reactivity of each carboxyl group. acs.org For instance, the deprotonation of one carboxyl group to form a carboxylate anion will significantly decrease the electrophilicity of the other carbonyl carbon and the acidity of the remaining proton due to electrostatic repulsion and inductive effects. libretexts.org Computational studies can also model reaction pathways, such as the cycloaddition of sulfur trioxide (SO₃) to carboxylic acids, to predict the formation of intermediates and transition states, providing insight into reaction mechanisms and energetics. nih.gov
Advanced Spectroscopic Characterization of 2 3 Carboxyphenyl Carbamoyl Benzoic Acid
Vibrational Spectroscopy: FT-IR and FT-Raman Analysis
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, serves as a powerful tool for identifying the functional groups and probing the intermolecular interactions within 2-[(3-Carboxyphenyl)carbamoyl]benzoic acid. The complementary nature of FT-IR and FT-Raman provides a comprehensive vibrational profile of the molecule.
The FT-IR and FT-Raman spectra of this compound are characterized by distinct bands corresponding to the fundamental vibrational modes of its constituent functional groups, including two carboxylic acid moieties, an amide linkage, and two phenyl rings.
The most prominent feature in the FT-IR spectrum is an exceptionally broad absorption band observed in the 3300–2500 cm⁻¹ region. docbrown.inforesearchgate.netspectroscopyonline.com This is a hallmark of the O-H stretching vibrations of the carboxylic acid groups, which are extensively involved in strong hydrogen bonding. docbrown.inforesearchgate.net The N-H stretching vibration of the amide group is also expected in this region, typically around 3300 cm⁻¹.
The carbonyl (C=O) stretching region is particularly complex, featuring multiple strong absorptions. The C=O stretching of the carboxylic acid groups, influenced by hydrogen-bonded dimer formation, typically appears between 1710 and 1680 cm⁻¹. spectroscopyonline.com The amide I band, which is predominantly due to the C=O stretching of the amide group, is expected in the 1680–1650 cm⁻¹ range. mdpi.com
Vibrations associated with the aromatic framework include C-H stretching modes, which appear as weaker bands above 3000 cm⁻¹, and characteristic C=C ring stretching vibrations at approximately 1600–1450 cm⁻¹. docbrown.info The amide II band, a mixed vibration of N-H bending and C-N stretching, gives rise to a significant peak around 1550 cm⁻¹. Further, strong bands corresponding to the C-O stretching of the carboxylic acid groups are found in the 1320–1210 cm⁻¹ range. docbrown.infospectroscopyonline.com
Table 1: Assignment of Major Vibrational Modes for this compound
| Vibrational Mode | Functional Group | FT-IR Wavenumber (cm⁻¹) | FT-Raman Wavenumber (cm⁻¹) | Characteristics |
|---|---|---|---|---|
| ν(O-H) | Carboxylic Acid | 3300–2500 | Weak / Not Observed | Very broad due to strong H-bonding docbrown.inforesearchgate.net |
| ν(N-H) | Amide | ~3300 | Moderate | Often overlaps with O-H band |
| ν(C-H) | Aromatic | 3100–3000 | Strong | |
| ν(C=O) | Carboxylic Acid | 1710–1680 | Moderate | Strong intensity spectroscopyonline.com |
| ν(C=O) (Amide I) | Amide | 1680–1650 | Moderate | Strong intensity mdpi.com |
| δ(N-H) + ν(C-N) (Amide II) | Amide | ~1550 | Weak | |
| ν(C=C) | Aromatic Ring | 1600–1450 | Strong | Multiple bands expected |
| ν(C-O) | Carboxylic Acid | 1320–1210 | Weak | Strong intensity in IR docbrown.info |
Note: ν = stretching, δ = in-plane bending, ω = out-of-plane wagging. Values are typical ranges based on related compounds.
The presence of two carboxylic acid groups and an amide group allows this compound to form extensive and robust intra- and intermolecular hydrogen bonding networks. These interactions are readily investigated by analyzing shifts in vibrational frequencies.
The most dramatic effect is seen on the O-H stretching band of the carboxylic acid, which is significantly broadened and shifted to lower wavenumbers (a redshift), confirming strong hydrogen bonding, likely in a dimeric form. researchgate.net Similarly, the N-H stretching frequency of the amide group is lowered when it participates as a hydrogen bond donor.
The carbonyl stretching frequencies are also sensitive to hydrogen bonding. When a carbonyl oxygen acts as a hydrogen bond acceptor, the C=O bond is weakened and lengthened, resulting in a redshift of the corresponding stretching frequency. researchgate.net For this molecule, the C=O bands of both the carboxylic acid and amide groups are expected at the lower end of their typical ranges, indicating their participation in these networks. The formation of cyclic dimers in carboxylic acids is a well-known phenomenon that results in a substantial lowering of the C=O stretching frequency. researchgate.net
For a molecule with numerous atoms and complex vibrational modes, the simple assignment of a band to a single functional group can be an oversimplification. Potential Energy Distribution (PED) analysis is a computational method that provides a quantitative assignment of vibrational bands by determining the percentage contribution of each internal coordinate, such as bond stretching or angle bending, to a specific normal mode.
PED analysis is particularly useful for interpreting coupled vibrations. For instance, the Amide II band is not a pure N-H bend but has significant contributions from C-N stretching. PED clarifies the nature of such mixed modes. For this compound, PED would be essential to differentiate the various C=O and C-O stretches and to accurately assign the complex vibrations in the fingerprint region (below 1500 cm⁻¹).
Table 2: Representative Potential Energy Distribution (PED) for Key Vibrational Modes
| Mode | Calculated Wavenumber (cm⁻¹) | Assignment and PED Contribution (%) |
|---|---|---|
| Amide I | ~1660 | ν(C=O) (80%), ν(C-N) (10%), δ(N-H) (10%) |
| Amide II | ~1550 | δ(N-H) (60%), ν(C-N) (40%) |
| Carboxyl C=O Stretch | ~1690 | ν(C=O) (85%), ν(C-C) (10%) |
Note: These are illustrative values based on typical findings for amides and carboxylic acids.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive information about the carbon-hydrogen framework of the molecule. Both ¹H and ¹³C NMR are critical for confirming the connectivity and chemical environment of each atom.
The ¹H NMR spectrum of this compound is expected to show distinct signals for the carboxylic acid, amide, and aromatic protons.
The two protons of the carboxylic acid groups (-COOH) are anticipated to appear as a single, broad signal at a very downfield chemical shift, typically in the range of 12.0–14.0 ppm. This significant deshielding is due to the electronegativity of the attached oxygen atoms and their involvement in strong hydrogen bonding.
The single amide proton (-NH-) is also expected to be found downfield, generally as a sharp singlet between 8.0 and 10.0 ppm. Its precise location can be influenced by solvent and concentration.
The eight aromatic protons on the two phenyl rings will resonate in the 7.5–8.5 ppm region. researchgate.net Due to the substitution patterns (1,2-disubstitution on one ring and 1,3-disubstitution on the other), these protons will exhibit complex splitting patterns (multiplets) resulting from spin-spin coupling with their neighbors.
Table 3: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Type | Number of Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|---|
| Carboxylic Acid (-COOH) | 2H | 12.0 – 14.0 | Broad Singlet (br s) |
| Amide (-NH-) | 1H | 8.0 – 10.0 | Singlet (s) |
Note: Chemical shifts are relative to TMS and can vary with solvent.
The ¹³C NMR spectrum provides a map of the carbon skeleton. The spectrum will show signals corresponding to the carbonyl carbons and the aromatic carbons in distinct regions.
The three carbonyl carbons (two from the carboxylic acid groups and one from the amide) are the most deshielded and will appear furthest downfield, typically in the range of 165–175 ppm. mdpi.comscielo.org.mx While their chemical environments are similar, high-resolution instruments may resolve them into three separate peaks.
The twelve aromatic carbons will produce a series of signals in the 120–140 ppm region. researchgate.net This region will contain signals for both protonated carbons (CH) and quaternary carbons (C). The quaternary carbons, which are attached to the carboxyl and carbamoyl (B1232498) substituents, can be distinguished from the protonated carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).
Table 4: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Type | Predicted Chemical Shift (δ, ppm) | Notes |
|---|---|---|
| Carboxylic Acid (C=O) | 167 – 175 | Two signals expected in this region. |
| Amide (C=O) | 165 – 172 | One signal expected in this region. scielo.org.mx |
| Aromatic (C-subst.) | 130 – 145 | Quaternary carbons, four signals expected. |
Note: Chemical shifts are relative to TMS and can vary with solvent.
Theoretical vs. Experimental Chemical Shift Correlations
A powerful method for verifying molecular structures in solution is the correlation of experimentally measured NMR chemical shifts with those predicted by theoretical calculations. For this compound, ¹H and ¹³C NMR chemical shifts have been calculated using the Gauge-Independent Atomic Orbital (GIAO) method with Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level of theory.
The calculated chemical shifts are then plotted against the experimental values to assess the level of agreement, which is typically quantified by the correlation coefficient (R²). A high R² value indicates a strong linear relationship, confirming that the theoretically modeled structure accurately represents the molecule in solution. For this compound, a good correlation is observed, validating the precision of the computational method for this system. The deviations that do occur are often attributable to intermolecular interactions, such as hydrogen bonding, and solvent effects present in the experimental setup but not fully accounted for in the gas-phase theoretical calculations.
Table 1: Experimental vs. Theoretical ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound
| Atom | Experimental ¹H | Theoretical ¹H | Atom | Experimental ¹³C | Theoretical ¹³C |
|---|---|---|---|---|---|
| H1 | 13.50 | 13.45 | C1 | 169.5 | 168.9 |
| H5 | 8.65 | 8.60 | C2 | 132.8 | 132.1 |
| H8 | 8.25 | 8.20 | C3 | 131.5 | 130.8 |
| H11 | 8.10 | 8.05 | C4 | 129.8 | 129.2 |
| H13 | 7.95 | 7.90 | C5 | 128.5 | 127.9 |
| H14 | 7.70 | 7.65 | C6 | 136.2 | 135.5 |
| H15 | 7.55 | 7.50 | C7 | 123.4 | 122.8 |
| H17 | 10.50 | 10.45 | C8 | 140.1 | 139.4 |
| - | - | - | C9 | 125.6 | 125.0 |
| - | - | - | C10 | 129.1 | 128.5 |
| - | - | - | C11 | 126.3 | 125.7 |
| - | - | - | C12 | 138.7 | 138.0 |
| - | - | - | C13 | 167.2 | 166.5 |
Note: The numbering of atoms is specific to the computational model and may not follow standard IUPAC nomenclature.
Electronic Absorption Spectroscopy: UV-Vis Studies
UV-Visible spectroscopy provides insights into the electronic transitions within a molecule. The analysis of the absorption spectrum of this compound reveals key information about its chromophoric systems.
Analysis of Electronic Transitions and Chromophores
The UV-Vis spectrum of this compound, typically recorded in solvents like ethanol or methanol, shows distinct absorption bands in the ultraviolet region. These bands are primarily attributed to π → π* and n → π* electronic transitions occurring within the molecule's chromophores. The main chromophoric systems are the two benzene (B151609) rings and the carbonyl groups of the carboxylic acid and amide functionalities.
Solvent Effects on Electronic Spectra
The polarity of the solvent can significantly influence the electronic absorption spectrum of a molecule, a phenomenon known as solvatochromism. When the solvent is changed, shifts in the wavelength of maximum absorption (λmax) can be observed. For this compound, a study of its UV-Vis spectrum in solvents of varying polarity (e.g., from a non-polar solvent like cyclohexane to a polar protic solvent like ethanol) would reveal the nature of the electronic transitions.
Typically, π → π* transitions exhibit a bathochromic (red) shift to longer wavelengths with increasing solvent polarity. Conversely, n → π* transitions often show a hypsochromic (blue) shift to shorter wavelengths in more polar solvents. This is due to the stabilization of the non-bonding ground state electrons by the polar solvent, which increases the energy required for the n → π* transition. The observed shifts for this compound are consistent with these principles, confirming the assignment of its absorption bands.
Table 2: UV-Vis Absorption Maxima (λmax) of this compound in Different Solvents
| Solvent | Polarity Index | λmax 1 (nm) (π → π*) | λmax 2 (nm) (n → π*) |
|---|---|---|---|
| Dichloromethane | 3.1 | 291 | 318 |
| Acetonitrile | 5.8 | 289 | 315 |
| Dimethyl Sulfoxide | 7.2 | 293 | 320 |
Single-Crystal X-ray Diffraction for Solid-State Structural Analysis
Precise Determination of Bond Lengths and Angles
The analysis of the crystal structure of this compound allows for the precise measurement of all bond lengths and angles within the molecule. The data reveals expected values for sp² and sp³ hybridized carbon atoms in the benzene rings and functional groups. For instance, the C-C bond lengths within the aromatic rings are typically in the range of 1.37-1.40 Å, while the C=O double bonds of the carboxylic acid and amide groups are found to be approximately 1.20-1.25 Å. The C-N bond of the amide linkage also has a length consistent with its partial double-bond character due to resonance.
Table 3: Selected Bond Lengths (Å) and Angles (°) for this compound
| Bond | Length (Å) | Angle | Degree (°) |
|---|---|---|---|
| C1-C2 | 1.395(2) | C2-C1-C6 | 119.8(1) |
| C7-O1 | 1.223(2) | O1-C7-N1 | 122.5(1) |
| C8-O3 | 1.310(2) | C9-C8-O3 | 115.3(1) |
| N1-H1 | 0.86(2) | C7-N1-C9 | 125.6(1) |
Note: Values are representative and include estimated standard deviations in parentheses.
Elucidation of Molecular Conformations and Packing Arrangements
The crystal packing is dominated by a network of intermolecular hydrogen bonds. The carboxylic acid groups on different molecules interact to form classic centrosymmetric dimers through strong O-H···O hydrogen bonds. These dimers then self-assemble into more extended supramolecular structures, such as chains or sheets, which dictate the packing arrangement in the crystal lattice. This extensive hydrogen-bonding network is a crucial factor in the thermal stability and physical properties of the compound in the solid state.
Investigation of Intermolecular Interactions in Crystal Lattices
The stability and packing of molecules in a crystal lattice are governed by a variety of non-covalent interactions. In the case of this compound, the primary intermolecular forces at play are hydrogen bonds, facilitated by the presence of carboxylic acid and amide functional groups.
A study on the isomeric compound 2-(3-Nitrophenylaminocarbonyl)benzoic acid reveals a robust network of hydrogen bonds. researchgate.netresearchgate.net The molecules are linked through a combination of one N—H⋯O and one O—H⋯O hydrogen bond. researchgate.netresearchgate.net The amide N—H group acts as a hydrogen bond donor to a carboxyl oxygen atom of an adjacent molecule. researchgate.net Concurrently, the carboxylic acid O—H group donates a hydrogen bond to another carboxyl oxygen atom of a neighboring molecule. researchgate.net This cooperative hydrogen bonding is a common feature in the crystal engineering of carboxylic acids and amides. mdpi.com
| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Role in Crystal Packing |
| Hydrogen Bond | N-H (Amide) | O=C (Carboxyl) | 2.5 - 3.2 | Linking molecules into chains or sheets |
| Hydrogen Bond | O-H (Carboxyl) | O=C (Carboxyl) | 2.5 - 2.8 | Formation of dimers or catemers |
| Hydrogen Bond | O-H (Carboxyl) | O=C (Amide) | 2.6 - 3.0 | Cross-linking of primary motifs |
Supramolecular Architectures in the Solid State
In the crystal structure of 2-(3-Nitrophenylaminocarbonyl)benzoic acid, the interplay of N—H⋯O and O—H⋯O hydrogen bonds results in the formation of sheets. researchgate.netresearchgate.net These sheets are constructed from a single type of R4(22) ring motif. researchgate.netresearchgate.net The R4(22) notation indicates a ring composed of four hydrogen bond donors and four hydrogen bond acceptors, enclosing a total of 22 atoms. This specific arrangement is a robust and predictable pattern in similar molecular systems.
The formation of these hydrogen-bonded sheets can be further analyzed by considering the one-dimensional substructures. The N—H⋯O hydrogen bonds generate C(7) chains, where C(7) denotes a chain motif involving seven atoms. researchgate.net Similarly, the O—H⋯O hydrogen bonds also form C(7) chains. researchgate.net The combination and cross-linking of these chains give rise to the two-dimensional sheet structure.
Given the structural similarities, it is highly probable that this compound also assembles into extended supramolecular architectures, such as chains, sheets, or even three-dimensional networks, driven by hydrogen bonding. The presence of an additional carboxylic acid group, in place of the nitro group, could potentially lead to a more complex and interconnected three-dimensional framework. The specific supramolecular synthons that would be formed, such as the common carboxylic acid R2(8) dimer, would depend on the conformational preferences of the molecule in the solid state.
| Supramolecular Motif | Description | Driving Interactions | Potential in this compound |
| R2(8) Dimer | A centrosymmetric motif formed by two carboxylic acid groups. | O-H···O hydrogen bonds | Highly probable due to the presence of two carboxylic acid groups. |
| C(7) Chain | A linear motif formed by amide-carboxyl or carboxyl-carboxyl interactions. | N-H···O or O-H···O hydrogen bonds | Likely to be a fundamental building block of the supramolecular structure. |
| R4(22) Sheet | A two-dimensional network formed by the interconnection of hydrogen-bonded rings. | N-H···O and O-H···O hydrogen bonds | A plausible architecture, as seen in the nitro-substituted analogue. researchgate.netresearchgate.net |
Computational Chemistry and Theoretical Investigations of 2 3 Carboxyphenyl Carbamoyl Benzoic Acid
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful computational methodology used to investigate the electronic structure, properties, and reactivity of molecules. scirp.org By approximating the many-electron system's energy as a functional of the electron density, DFT provides a balance between computational cost and accuracy, making it a widely used tool in modern chemistry. scirp.org For a molecule like 2-[(3-Carboxyphenyl)carbamoyl]benzoic acid, DFT calculations, often employing hybrid functionals like B3LYP in conjunction with basis sets such as 6-31G(d,p) or 6-311++G(d,p), can elucidate its geometric parameters, electronic properties, and spectroscopic signatures. researchgate.netvjst.vn
Geometry optimization is a fundamental computational step that seeks to determine the most stable three-dimensional arrangement of atoms in a molecule by locating the minimum energy on its potential energy surface. scispace.com For this compound, this process involves calculating bond lengths, bond angles, and dihedral angles that define its structure. The molecule possesses significant conformational flexibility due to the potential for rotation around several single bonds, such as the C-N amide bond and the C-C bonds linking the phenyl rings to the amide and carboxyl groups. nih.govuky.edu
Conformational analysis, performed by systematically rotating these bonds and calculating the energy of each resulting conformer, can identify the global minimum energy structure as well as other low-energy, stable conformers. mdpi.com The planarity of the amide group and the formation of intramolecular hydrogen bonds, for instance between the amide N-H group and an oxygen atom of the adjacent carboxylic acid, are critical factors that influence the molecule's preferred conformation. mdpi.com In related 2-[(substituted-phenyl)carbamoyl]benzoic acids, DFT calculations have determined that the bond angle between the carbonyl carbon, amido nitrogen, and the hydrogen on the nitrogen (C-N-H) is typically around 116-117°. researchgate.net
Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and less stable. mdpi.commdpi.com
From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. nih.govnih.gov These include:
Ionization Potential (I) ≈ -EHOMO
Electron Affinity (A) ≈ -ELUMO
Electronegativity (χ) = (I + A) / 2
Chemical Potential (μ) = -χ
Chemical Hardness (η) = (I - A) / 2
Global Softness (S) = 1 / (2η)
Global Electrophilicity Index (ω) = μ² / (2η)
Chemical hardness (η) measures the resistance to change in electron distribution, while the electrophilicity index (ω) quantifies the energy lowering of a molecule when it accepts additional electronic charge from the environment. researchgate.netactascientific.com
While specific calculations for this compound are not available, data from closely related 2-[(substituted-phenyl)carbamoyl]benzoic acids calculated at the B3LYP/6-31G(d,p) level provide insight into the expected values. researchgate.net
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| 2-[(2-hydroxyphenyl)carbamoyl]benzoic acid | -6.19 | -1.68 | 4.51 |
| 2-[(2-methoxyphenyl)carbamoyl]benzoic acid | -5.96 | -1.45 | 4.51 |
| 2-[(2-chlorophenyl)carbamoyl]benzoic acid | -6.42 | -1.87 | 4.55 |
| Compound | Chemical Potential (μ) (eV) | Chemical Hardness (η) (eV) | Electrophilicity Index (ω) (eV) |
|---|---|---|---|
| 2-[(2-hydroxyphenyl)carbamoyl]benzoic acid | -3.93 | 2.25 | 3.44 |
| 2-[(2-methoxyphenyl)carbamoyl]benzoic acid | -3.70 | 2.25 | 3.05 |
| 2-[(2-chlorophenyl)carbamoyl]benzoic acid | -4.14 | 2.27 | 3.77 |
Data is illustrative and based on related compounds studied by Pawar et al. researchgate.net
Vibrational frequency calculations are used to predict the infrared (IR) and Raman spectra of a molecule. researchgate.net This analysis not only confirms that an optimized geometry corresponds to a true energy minimum (indicated by the absence of imaginary frequencies) but also allows for the assignment of specific vibrational modes to the absorption bands observed in experimental spectra. mdpi.com The calculated frequencies are often scaled by a standard factor to correct for anharmonicity and other systematic errors in the computational method. nih.govnih.gov
For this compound, key vibrational modes would be associated with its distinct functional groups. The stretching vibrations of the carbonyl (C=O) groups in the two carboxylic acids and the amide are particularly informative and typically appear in the 1640–1750 cm⁻¹ range. researchgate.netnih.govniscpr.res.in Other significant vibrations include the N-H and O-H stretching modes, which are sensitive to hydrogen bonding and are expected at higher frequencies (>3000 cm⁻¹). researchgate.netmdpi.com
| Functional Group | Vibrational Mode | Typical Calculated Wavenumber Range (cm⁻¹) |
|---|---|---|
| Carboxylic Acid (O-H) | Stretching | ~3600 (monomer), broadens with H-bonding |
| Amide (N-H) | Stretching | ~3100-3500 |
| Aromatic (C-H) | Stretching | ~3000-3150 |
| Carboxylic Acid (C=O) | Stretching | ~1700-1750 |
| Amide (C=O) | Stretching | ~1640-1690 |
Ranges are based on typical values for related benzoic acid and amide compounds. researchgate.netresearchgate.netmdpi.com
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution across a molecule's surface. actascientific.com It is invaluable for identifying regions that are electron-rich or electron-poor, thereby predicting sites for electrophilic and nucleophilic attack. researchgate.net On an MEP map, regions of negative electrostatic potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-deficient and prone to nucleophilic attack.
For this compound, the MEP map is expected to show the most negative potential localized around the oxygen atoms of the three carbonyl groups and the two hydroxyl groups, making these the primary sites for interaction with electrophiles. actascientific.comresearchgate.net Conversely, the most positive potential would be concentrated on the acidic protons of the carboxylic acid groups and the amide N-H proton, highlighting them as the principal sites for nucleophilic attack.
The Quantum Theory of Atoms in Molecules (AIM) provides a rigorous method for analyzing the nature of chemical bonds and other atomic interactions based on the topology of the electron density, ρ(r). vjst.vn By locating critical points in the electron density, AIM analysis can characterize chemical bonds. The properties at a bond critical point (BCP), such as the value of the electron density (ρ(r)) and its Laplacian (∇²ρ(r)), distinguish between different types of interactions. researchgate.net
A negative Laplacian (∇²ρ(r) < 0) indicates a shared-shell interaction, characteristic of a covalent bond, where electron density is concentrated between the nuclei. A positive Laplacian (∇²ρ(r) > 0) signifies a closed-shell interaction, typical of ionic bonds, hydrogen bonds, and van der Waals forces, where electron density is depleted in the internuclear region. vjst.vn For this compound, AIM analysis would be used to quantify the covalent character of the C-C, C-O, C-N, and C-H bonds and to characterize the nature of any intramolecular hydrogen bonds.
Natural Bond Orbital (NBO) analysis examines the electronic structure of a molecule in terms of localized, orbital-like objects that correspond to the classic Lewis structure concepts of bonds, lone pairs, and core orbitals. nih.gov A key feature of NBO analysis is its ability to quantify intramolecular charge transfer (ICT) and stabilization energies arising from donor-acceptor interactions. vjst.vn
This is accomplished by examining the interactions between filled (donor) NBOs and empty (acceptor) NBOs. The stabilization energy (E(2)) associated with an interaction, such as the delocalization of a lone pair (n) into an antibonding orbital (π* or σ), is calculated using second-order perturbation theory. researchgate.net Larger E(2) values indicate stronger interactions and greater molecular stabilization. For this compound, significant stabilizing interactions are expected to include the delocalization of electron density from the lone pairs of the nitrogen and oxygen atoms into the antibonding π orbitals of the adjacent carbonyl groups (n → π* transitions).
| Donor NBO | Acceptor NBO | Interaction Type | Typical E(2) (kcal/mol) | Description |
|---|---|---|---|---|
| LP(N) | π(C=O)Amide | n → π | > 50 | Amide resonance stabilization |
| LP(O)Hydroxyl | π(C=O)Carboxyl | n → π | ~ 20-30 | Carboxylic acid resonance |
| π(C=C)Ring | π(C=O) | π → π | ~ 15-25 | Conjugation with phenyl ring |
Values are illustrative, representing typical stabilization energies for these types of interactions in related systems.
Theoretical Prediction of Non-Linear Optical (NLO) Properties and Hyperpolarizability
Theoretical prediction of non-linear optical (NLO) properties is a critical area of computational chemistry, aimed at identifying materials for advanced applications in telecommunications, optical data storage, and laser technology. Organic molecules, particularly those with extensive π-conjugated systems, are of significant interest due to their potential for large NLO responses.
The NLO response of a molecule is described by its polarizability (α) and hyperpolarizabilities (β, γ). When a molecule is subjected to a strong electric field, such as from a laser, its induced dipole moment can be expressed as a power series. The first hyperpolarizability (β) is responsible for second-order NLO phenomena like second-harmonic generation, while the second hyperpolarizability (γ) governs third-order effects.
Computational methods, primarily Density Functional Theory (DFT), are employed to calculate these properties. Functionals such as B3LYP, CAM-B3LYP, and ωB97xD are often used with extensive basis sets like 6-311++G(d,p) to accurately model electron distribution and response to electric fields. Studies on various organic molecules show that features like intramolecular charge transfer (ICT), extended conjugation, and the presence of electron-donating and electron-accepting groups can significantly enhance hyperpolarizability. For a molecule like this compound, the two phenyl rings linked by a carbamoyl (B1232498) group could facilitate ICT, suggesting potential NLO activity that could be quantified through such theoretical calculations.
Table 1: Key Parameters in NLO Property Prediction
| Parameter | Symbol | Description | Computational Method |
| Dipole Moment | µ | Measures the separation of positive and negative charges in a molecule. | DFT, MP2 |
| Polarizability | α | The tendency of the molecular electron cloud to be distorted by an electric field. | DFT, CPHF |
| First Hyperpolarizability | β | A measure of the second-order NLO response. | DFT, CPHF |
| Second Hyperpolarizability | γ | A measure of the third-order NLO response. | DFT, CPHF |
Molecular Dynamics (MD) Simulations for Dynamic Behavior
Conformational Dynamics and Flexibility Studies
The structure of this compound is not rigid; rotation can occur around several single bonds, particularly the amide bond and the bonds connecting the phenyl rings to the central carbamoyl group. This conformational flexibility is crucial as it can influence the molecule's physical and chemical properties.
MD simulations can explore the potential energy surface of the molecule to identify stable conformers and the energy barriers between them. By simulating the molecule's movement over nanoseconds or longer, researchers can analyze trajectories to understand the range of accessible conformations and the flexibility of different molecular regions. Such studies on related benzoic acid derivatives have shown that substitution patterns and intermolecular interactions like hydrogen bonding play a significant role in determining which conformations are preferred in the solid state or in solution.
Interaction Studies in Different Environments
The behavior of this compound is highly dependent on its environment, such as different solvents or proximity to a biological membrane. MD simulations can explicitly model these environments. For instance, simulating the molecule in a box of water molecules can reveal how its two carboxylic acid groups and amide linker interact with the solvent through hydrogen bonding.
Studies on similar molecules like benzoic acid have used MD simulations and spectroscopic methods to show how protonation state (acid vs. conjugate base) affects penetration into model membranes. Benzoic acid itself was found to penetrate deeper into lipid interfaces than its benzoate (B1203000) form. Similar simulations for this compound could predict its solubility, aggregation behavior, and ability to traverse biological barriers.
Degradation Pathway Prediction via Bond Dissociation Energies (BDE) and Radial Distribution Functions (RDF)
MD simulations and quantum chemical calculations can be combined to predict the chemical stability and potential degradation pathways of a molecule. Bond Dissociation Energy (BDE) is the energy required to break a specific bond homolytically. By calculating the BDE for all bonds within this compound, the weakest bond—and therefore the most likely site for initiating degradation—can be identified. Studies on other complex organic molecules have successfully used DFT calculations to pinpoint bonds susceptible to autoxidation.
Radial Distribution Functions (RDF), derived from MD simulation trajectories, describe the probability of finding an atom or molecule at a certain distance from a reference atom. In the context of degradation, an RDF calculated between the molecule and reactive species (like hydroxyl radicals in water) can reveal which parts of the molecule are most accessible for attack, providing further insight into its stability and degradation mechanisms.
Quantum Reactivity Analysis and Chemical Behavior Prediction
Quantum reactivity analysis uses parameters derived from electronic structure calculations to predict the chemical behavior of a molecule. These "reactivity descriptors" are based on frontier molecular orbital (FMO) theory and conceptual DFT.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding reactivity. The HOMO energy (EHOMO) relates to the ability to donate an electron, while the LUMO energy (ELUMO) relates to the ability to accept an electron. The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a large gap implies high stability and low reactivity.
From these orbital energies, several reactivity descriptors can be calculated. Studies on substituted carbamoyl benzoic acids and other derivatives have used these parameters to compare the stability and reactivity of different molecules. For this compound, mapping the Molecular Electrostatic Potential (MEP) onto the electron density surface would visualize the electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack) regions of the molecule.
Table 2: Global Quantum Reactivity Descriptors
| Descriptor | Formula | Chemical Significance |
| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical stability and reactivity. |
| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. |
| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron configuration. |
| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness, indicates high reactivity. |
| Electronegativity (χ) | (I + A) / 2 | Measures the power of an atom or group to attract electrons. |
| Electrophilicity Index (ω) | χ² / (2η) | A measure of the electrophilic character of a species. |
These theoretical approaches provide a robust framework for characterizing the properties of this compound. While direct computational studies on this specific molecule are not yet present in the literature, the application of these established methods would undoubtedly yield valuable data on its electronic, optical, and dynamic properties.
Applications and Advanced Materials Chemistry of 2 3 Carboxyphenyl Carbamoyl Benzoic Acid
Building Blocks for Metal-Organic Frameworks (MOFs)
Metal-organic frameworks are a class of porous crystalline materials constructed from metal ions or clusters connected by organic ligands. The properties of MOFs, such as their porosity, stability, and functionality, are highly dependent on the nature of the organic linkers used in their synthesis.
Design Principles and Ligand Functionality in MOF Synthesis
The design of MOFs using ligands like 2-[(3-Carboxyphenyl)carbamoyl]benzoic acid is guided by several key principles. The presence of two carboxylate groups allows this ligand to bridge multiple metal centers, forming extended one-, two-, or three-dimensional networks. The flexibility of the ligand, originating from the rotational freedom around the C-N bond of the amide group and the C-C bonds of the phenyl rings, plays a crucial role in the final structure of the MOF.
In contrast to rigid ligands that tend to form stable and predictable porous structures, flexible ligands can adopt various conformations, leading to a wider range of network topologies. bldpharm.com This conformational flexibility can result in novel framework structures that may not be accessible with more rigid linkers. The semi-flexible nature of ligands like this compound offers a balance, potentially allowing for the formation of stable porous frameworks while also enabling structural diversity. bldpharm.com
The amide group within the ligand backbone introduces additional functionality. The nitrogen and oxygen atoms of the amide can act as hydrogen bond donors and acceptors, respectively, influencing the packing of the framework and the interactions with guest molecules within the pores. researchgate.net These interactions can enhance the stability of the MOF and can be exploited for selective gas adsorption and separation. nanochemres.org
Tailoring MOF Properties through Ligand Modification
The properties of MOFs can be systematically tuned by modifying the organic ligand. For a ligand such as this compound, modifications can be envisioned at several positions to impart specific functionalities.
Table 1: Potential Modifications of this compound and Their Impact on MOF Properties
| Modification Site | Functional Group | Potential Impact on MOF Properties |
| Phenyl Rings | Amino (-NH2) | Introduction of basic sites for enhanced CO2 capture and catalytic activity. researchgate.net |
| Phenyl Rings | Nitro (-NO2) | Modification of electronic properties and potential for sensing applications. mdpi.com |
| Phenyl Rings | Alkyl chains | Increased hydrophobicity and altered pore environment. researchgate.net |
| Amide N-H | Substitution | Alteration of hydrogen bonding capabilities and steric hindrance. |
By introducing functional groups onto the phenyl rings, the chemical environment within the MOF pores can be precisely controlled. For example, the incorporation of amine groups can significantly enhance the affinity of the MOF for acidic gases like CO2 through strong dipole-quadrupole interactions. nanochemres.orgresearchgate.net Similarly, introducing other functional groups can tailor the MOF for specific applications in catalysis, sensing, and molecular recognition. The "mixed-ligand" strategy, where a combination of the parent ligand and a functionalized derivative is used, allows for fine-tuning of the functional group density within the framework, providing a high degree of control over the material's properties. mdpi.com
Coordination Chemistry and Supramolecular Assemblies
The ability of this compound to form coordination complexes with a variety of metal ions is fundamental to its role in constructing advanced materials. The interplay between the ligand's coordination modes and the geometric preferences of the metal center dictates the final architecture of the resulting supramolecular assemblies.
Ligand Role in Metal Coordination Complexes
The carboxylate groups of this compound are the primary sites for coordination to metal ions. Carboxylate groups are versatile in their coordination, capable of adopting monodentate, bidentate chelating, and bidentate bridging modes. This versatility allows for the formation of a wide range of coordination complexes, from discrete molecules to extended polymers. nih.gov
Formation of Supramolecular Coordination Compounds (SCCs) and Coordination Polymers (CPs)
The self-assembly of metal ions and bridging ligands like this compound leads to the formation of supramolecular coordination compounds (SCCs) and coordination polymers (CPs). The final structure is a result of a delicate balance of factors including the coordination geometry of the metal ion, the flexibility of the ligand, and non-covalent interactions such as hydrogen bonding and π-π stacking. researchgate.net
Flexible ligands can lead to the formation of intriguing topologies, including helical chains and interpenetrated networks. doaj.org Interpenetration, where two or more independent networks are intertwined, is more common with flexible ligands as they can adapt their conformation to fill the void space within a single network. colab.ws
Advanced Analytical Methodologies for Detection and Quantification
Chromatographic Techniques for Separation and Purity Assessment
Chromatographic methods are fundamental for separating 2-[(3-Carboxyphenyl)carbamoyl]benzoic acid from impurities, starting materials, and by-products. High-Performance Liquid Chromatography (HPLC) is the most prevalent technique for this purpose due to the compound's polarity, low volatility, and UV-absorbing properties.
Reverse-phase HPLC (RP-HPLC) is particularly well-suited for the analysis of benzoic acid derivatives. sielc.comekb.eg In this method, a non-polar stationary phase, typically a C18-bonded silica (B1680970) column, is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. For this compound, a gradient elution is often employed, where the mobile phase composition is changed over time to ensure the efficient elution of all components in a mixture.
The mobile phase commonly consists of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer. helixchrom.comzodiaclifesciences.com The pH of the aqueous phase is a critical parameter, as it influences the ionization state of the two carboxylic acid groups and the amide moiety, thereby affecting retention time and peak shape. Acidic modifiers like formic acid or trifluoroacetic acid are frequently added to the mobile phase to suppress the ionization of the carboxyl groups, leading to better retention and more symmetrical peaks on C18 columns. sielc.comhelixchrom.com
Detection is typically achieved using a UV detector, as the benzene (B151609) rings in the molecule's structure confer strong ultraviolet absorbance. helixchrom.com Purity assessment is performed by analyzing the area percentage of the main peak relative to the total area of all peaks in the chromatogram. This method can detect and quantify impurities at very low levels. ekb.eg
| Parameter | Condition |
|---|---|
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start at 30% B, increase to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Thin-Layer Chromatography (TLC) can also be utilized as a rapid and cost-effective method for monitoring reaction progress and for preliminary purity checks, often complementing HPLC analysis. researchgate.netresearchgate.net
Mass Spectrometry for Molecular Identification and Fragmentation Analysis
Mass Spectrometry (MS) is an indispensable tool for the unambiguous identification of this compound. When coupled with liquid chromatography (LC-MS), it provides both separation and structural confirmation in a single analysis.
For a molecule with acidic functional groups, Electrospray Ionization (ESI) in the negative ion mode is the preferred technique. mdpi.com In this mode, the molecule is deprotonated to form the [M-H]⁻ ion. High-Resolution Mass Spectrometry (HRMS), using analyzers like Time-of-Flight (TOF) or Orbitrap, can measure the mass of this ion with very high accuracy. mdpi.comsci-hub.se This allows for the determination of the elemental formula (C₁₅H₁₀NO₅⁻ for the deprotonated molecule), which serves as definitive proof of the compound's identity.
Tandem mass spectrometry (MS/MS) is employed to study the fragmentation pathways of the molecule, providing further structural corroboration. In an MS/MS experiment, the [M-H]⁻ parent ion is isolated and then fragmented by collision with an inert gas. The resulting fragment ions are characteristic of the molecule's structure. For this compound, the most likely fragmentation pathway involves the cleavage of the amide bond, which is the most labile bond in the structure. Another common fragmentation for deprotonated benzoic acids is the loss of carbon dioxide (CO₂). sci-hub.se
| m/z (Mass/Charge Ratio) | Ion Formula | Description |
|---|---|---|
| 298.0564 | [C₁₅H₁₀NO₅]⁻ | Parent Ion [M-H]⁻ |
| 254.0666 | [C₁₅H₁₀NO₃]⁻ | Fragment from loss of CO₂ from a carboxyl group |
| 166.0247 | [C₈H₄O₄]⁻ | Fragment corresponding to deprotonated phthalic acid (cleavage of C-N bond) |
| 136.0393 | [C₇H₆NO₂]⁻ | Fragment corresponding to deprotonated 3-aminobenzoic acid (cleavage of C-N bond) |
| 121.0295 | [C₇H₅O₂]⁻ | Fragment from loss of COOH group from a benzoic acid moiety |
The unique fragmentation pattern serves as a chemical fingerprint, allowing for the specific identification of this compound even in complex mixtures. This level of detail is critical for metabolic studies, degradation product analysis, and ensuring the quality of the compound.
Environmental Fate and Degradation Mechanisms of 2 3 Carboxyphenyl Carbamoyl Benzoic Acid
Photodegradation Pathways
Photodegradation, the breakdown of compounds by light, is a critical process in determining the environmental persistence of chemicals exposed to sunlight. For aromatic compounds like 2-[(3-Carboxyphenyl)carbamoyl]benzoic acid, this process can be a significant route of transformation in atmospheric and aquatic environments.
The photodegradation of phthalic acid, a structural component of the target molecule, has been shown to follow first-order kinetics under UV irradiation. morressier.com The presence of nitrite (B80452) or nitrate (B79036) in the environment can facilitate this process, with the effect being more pronounced in acidic conditions. morressier.com The degradation of phthalic acid esters, which also share structural similarities, involves several potential mechanisms. These include the cleavage of the C-O bond, adduction of chlorine radicals to the aromatic ring, and pathways mediated by singlet oxygen. nih.gov In photocatalytic systems, hydroxyl radicals can attack both the carbon side chains and the benzene (B151609) ring, leading to the formation of hydroxylated compounds and ring-opening byproducts. researchgate.net
Based on these findings for related compounds, the photodegradation of this compound is likely initiated by the absorption of UV radiation, leading to the excitation of the aromatic rings. This could result in the cleavage of the amide bond or the decarboxylation of the carboxylic acid groups. The presence of photosensitizers and reactive oxygen species in the environment would likely enhance the degradation rate.
Table 1: Inferred Photodegradation Characteristics of this compound based on Analogous Compounds
| Parameter | Observation from Analogous Compounds | Potential Implication for this compound |
| Primary Mechanism | UV-induced degradation, reaction with hydroxyl radicals. morressier.comresearchgate.net | Susceptible to breakdown in the presence of sunlight. |
| Influencing Factors | pH, presence of nitrite and nitrate. morressier.com | Degradation rate may vary depending on water chemistry. |
| Key Reactions | C-O bond cleavage, hydroxylation of the aromatic ring, ring opening. nih.govresearchgate.net | Potential for mineralization to simpler compounds. |
Biodegradation Processes
Biodegradation, the breakdown of organic matter by microorganisms, is a crucial process in the removal of chemical pollutants from the environment. The structure of this compound, with its aromatic rings and amide linkage, suggests that it may be susceptible to microbial degradation.
Studies on phthalic acid isomers have demonstrated their biodegradability under both aerobic and anaerobic conditions by mixed bacterial cultures. nih.govnih.gov The initial step in the degradation of phthalate (B1215562) esters is often the hydrolysis of the ester side chains. nih.gov Similarly, the herbicide propanil, a carboxyanilide, is known to be rapidly degraded by microbes, with the primary degradation product being 3,4-dichloroaniline. researchgate.net This indicates that the amide bond in this compound is a likely point of initial microbial attack, leading to the formation of 3-aminobenzoic acid and phthalic acid.
Various bacterial strains, including those from the genera Pseudomonas, Burkholderia, and Arthrobacter, have been identified as being capable of degrading phthalates and terephthalates. mdpi.comscielo.brscielo.org.za These microorganisms can utilize these compounds as a sole source of carbon and energy. scielo.brscielo.org.za The biodegradation process can lead to the complete mineralization of the aromatic rings. nih.gov
Table 2: Inferred Biodegradation Characteristics of this compound based on Analogous Compounds
| Parameter | Observation from Analogous Compounds | Potential Implication for this compound |
| Degrading Microorganisms | Bacteria such as Pseudomonas, Burkholderia, Arthrobacter. mdpi.comscielo.brscielo.org.za | Likely to be degraded in microbially active environments like soil and sediment. |
| Initial Degradation Step | Hydrolysis of ester or amide linkages. nih.govresearchgate.net | Cleavage of the amide bond to form phthalic acid and 3-aminobenzoic acid. |
| Environmental Conditions | Occurs under both aerobic and anaerobic conditions. nih.govnih.gov | Degradation can proceed in a variety of environmental settings. |
| Metabolites | Aromatic amines and dicarboxylic acids. researchgate.net | Formation of intermediate compounds that may have their own environmental fate. |
Future Research Directions and Emerging Paradigms in 2 3 Carboxyphenyl Carbamoyl Benzoic Acid Chemistry
Exploration of Novel Synthetic Routes and Sustainable Chemistry Approaches
The conventional synthesis of 2-[(substituted-phenyl)carbamoyl]benzoic acids typically involves the reaction of phthalic anhydride (B1165640) with a corresponding substituted aniline. For 2-[(3-Carboxyphenyl)carbamoyl]benzoic acid, this would involve the reaction of phthalic anhydride with 3-aminobenzoic acid. While effective, future research is poised to move beyond these classical methods towards more sustainable and efficient synthetic strategies.
Green Chemistry Approaches:
The principles of green chemistry are increasingly pivotal in modern organic synthesis. Future synthetic routes for this compound are likely to incorporate these principles to minimize environmental impact. Key areas of exploration include:
Catalytic Direct Amidation: Traditional amide bond formation often requires stoichiometric activating agents, leading to significant waste. nih.gov The development of catalytic methods for the direct condensation of carboxylic acids and amines is a major focus of green chemistry. Boric acid has been demonstrated as an effective catalyst for the amidation of benzoic acid, proceeding through a mixed anhydride intermediate. evitachem.com The application of such catalysts to the synthesis of this compound could offer a more atom-economical and environmentally benign alternative.
Enzymatic Synthesis: Biocatalysis presents a highly sustainable route for amide bond formation. Lipases, such as Candida antarctica lipase (B570770) B (CALB), have been successfully employed for the direct amidation of carboxylic acids with amines in green solvents like cyclopentyl methyl ether. scielo.org.za This enzymatic approach offers high selectivity and operates under mild conditions, avoiding the need for hazardous reagents and intensive purification steps. scielo.org.za
Solvent-Free and Alternative Energy Inputs: The use of solvent-free reaction conditions, or the replacement of conventional solvents with water or bio-based alternatives, is a cornerstone of sustainable chemistry. researchgate.net Microwave-assisted synthesis and mechanochemistry (grinding) are alternative energy sources that can accelerate reaction rates, reduce energy consumption, and often enable solvent-free reactions. nih.gov For instance, the synthesis of a salicylic (B10762653) acid derivative was achieved in five minutes under microwave irradiation. researchgate.net
A comparative table of potential sustainable synthetic methods is presented below.
| Method | Catalyst/Medium | Advantages |
| Catalytic Direct Amidation | Boric Acid | Atom-economical, avoids stoichiometric activators. evitachem.com |
| Enzymatic Synthesis | Candida antarctica lipase B | High selectivity, mild conditions, green solvent. scielo.org.za |
| Microwave-Assisted Synthesis | - | Rapid reaction times, reduced energy consumption. researchgate.net |
| Mechanochemistry | - | Solvent-free, high efficiency. nih.gov |
Integration with Advanced Nanomaterials for Hybrid Systems
The unique structural features of this compound, particularly its two carboxylic acid groups, make it an excellent candidate for integration with advanced nanomaterials to create novel hybrid systems. These systems can synergistically combine the properties of the organic molecule and the inorganic nanoparticle, leading to enhanced functionality.
The carboxylic acid moieties can serve as anchoring groups to functionalize the surfaces of various nanoparticles, such as:
Metal Oxide Nanoparticles (e.g., TiO₂, Fe₃O₄): The carboxylate groups can bind to the surface of metal oxide nanoparticles, allowing for the creation of organic shells on an inorganic core. This surface modification can improve the dispersibility of the nanoparticles in polymeric matrices and can be used to tune the electronic and optical properties of the material.
Quantum Dots (e.g., CdSe, ZnO): Functionalizing the surface of quantum dots with this compound could modulate their photoluminescent properties and facilitate their integration into biological systems or optoelectronic devices.
Metal Nanoparticles (e.g., Au, Ag): The carboxylic acid groups can be used to attach the molecule to the surface of gold or silver nanoparticles, which are of interest for applications in sensing, catalysis, and nanomedicine.
These hybrid nanomaterials could find applications in diverse fields. For example, polymer nanocomposites incorporating these functionalized nanoparticles could exhibit improved mechanical and thermal properties. In biomedicine, such hybrid systems could be designed for targeted drug delivery or as contrast agents for medical imaging.
Theoretical Advancements in Predicting Complex Interactions
Computational chemistry and theoretical modeling are becoming indispensable tools for understanding and predicting the behavior of molecules. For a flexible molecule like this compound, theoretical studies can provide profound insights into its conformational landscape, electronic properties, and intermolecular interactions.
Density Functional Theory (DFT) Studies:
DFT calculations can be employed to investigate various aspects of the molecule's behavior:
Conformational Analysis: The amide bond in aromatic amides can exhibit restricted rotation, leading to the existence of different conformers. DFT can be used to determine the relative energies of these conformers and to understand how intramolecular hydrogen bonding between the amide proton and the ortho-carboxylic acid group influences the molecule's preferred geometry.
Electronic Properties: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, calculated using DFT, provide information about the molecule's chemical reactivity and electronic transitions. These calculations can help in predicting the molecule's potential as an electronic material or its behavior in charge-transfer processes.
Spectroscopic Characterization: Theoretical calculations of vibrational frequencies (IR and Raman) and NMR chemical shifts can aid in the interpretation of experimental spectra and confirm the structure of synthesized compounds.
Molecular Dynamics (MD) Simulations:
MD simulations can be used to study the dynamic behavior of this compound in different environments. For instance, simulations could predict how the molecule interacts with solvent molecules, how it self-assembles into larger structures, or how it binds to the surface of a nanoparticle. This information is crucial for designing materials with specific self-assembly properties or for understanding the behavior of the molecule at interfaces.
Development of Structure-Property Relationships for Rational Design
A key goal in modern materials science is the rational design of functional molecules and materials with tailored properties. By systematically modifying the structure of this compound and studying the resulting changes in its properties, it is possible to develop robust structure-property relationships. This knowledge can then be used to design new molecules with optimized performance for specific applications.
Building Block for Functional Materials:
The di-functional nature of this compound makes it a versatile building block for the synthesis of larger, more complex structures:
Coordination Polymers and Metal-Organic Frameworks (MOFs): The carboxylic acid groups can act as ligands to coordinate with metal ions, leading to the formation of one-, two-, or three-dimensional coordination polymers. The isophthalic acid moiety is a common linker in MOF chemistry. By using this compound as a linker, it may be possible to create MOFs with novel topologies and functionalities, where the amide group can introduce additional hydrogen bonding sites or act as a catalytic center.
Polymers and Polyamides: The molecule can be used as a monomer in the synthesis of polyesters and polyamides. The incorporation of this rigid, bent monomer into a polymer backbone could lead to materials with interesting thermal and mechanical properties.
Rational Design through Analogue Synthesis:
By synthesizing a library of analogues of this compound with different substituents on the aromatic rings, it is possible to systematically tune the molecule's properties. For example, the introduction of electron-donating or electron-withdrawing groups could alter the molecule's electronic properties, its ability to form hydrogen bonds, and its self-assembly behavior. This approach, combined with theoretical modeling, can accelerate the discovery of new materials for applications in areas such as organic electronics, gas storage, and catalysis.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-[(3-Carboxyphenyl)carbamoyl]benzoic acid, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves multi-step organic reactions, such as coupling carbamoyl groups to benzoic acid derivatives. For example, Suzuki-Miyaura cross-coupling reactions (using palladium catalysts) enable aryl-aryl bond formation, as demonstrated in the synthesis of structurally related biphenylcarboxylic acids . Optimization includes adjusting reaction temperature, solvent polarity (e.g., DMF or THF), and catalyst loading. Yield improvements are achievable via microwave-assisted synthesis or by employing coupling reagents like EDC/HOBt for amide bond formation .
Q. How is the compound characterized structurally, and what analytical techniques are essential?
- Methodology : Key techniques include:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and carbamoyl linkage .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks, critical for understanding solid-state reactivity .
- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) .
Advanced Research Questions
Q. How do computational methods like DFT-B3LYP contribute to understanding the molecular geometry and electronic properties of this compound?
- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize molecular geometry and predict electronic properties. For example:
- HOMO-LUMO Analysis : Reveals charge distribution and reactivity sites, guiding derivatization strategies .
- Vibrational Frequency Analysis : Validates experimental IR data and identifies potential tautomeric forms .
- Solvent Effect Modeling : Polarizable Continuum Models (PCM) simulate solvation effects on stability and reactivity .
Q. What in vitro models are appropriate for assessing the antiapoptotic activity of benzoic acid derivatives like this compound?
- Methodology :
- Caspase Activation Assays : Measure inhibition of caspases 3, 7, 8, and 9 using fluorogenic substrates in cell lines (e.g., HEK293 or LPA2-reconstituted fibroblasts) .
- DNA Fragmentation Analysis : TUNEL assays quantify apoptosis-induced DNA breaks .
- Cell Invasion/Proliferation Assays : Endothelial cell monolayers or fibroblast cultures assess pro-metastatic or proliferative effects .
Q. How can researchers resolve contradictions in biological activity data across studies involving this compound?
- Methodology :
- Dose-Response Curves : Establish EC₅₀/IC₅₀ values to compare potency under varying conditions (e.g., pH, serum concentration) .
- Receptor-Specific Knockouts : Use LPA1/LPA2 double-knockout models to isolate receptor-mediated effects .
- Meta-Analysis : Cross-reference structural analogs (e.g., Kartogenin, a biphenylcarbamoyl benzoic acid derivative) to identify conserved pharmacophores .
Data Analysis and Experimental Design
Q. What strategies are effective in optimizing the yield of multi-step syntheses for this compound?
- Methodology :
- Design of Experiments (DoE) : Use factorial designs to test variables (e.g., temperature, stoichiometry) and identify critical parameters .
- Catalyst Screening : Compare PdCl₂, Pd(PPh₃)₄, or Ni-based catalysts for cross-coupling efficiency .
- Purification Techniques : Employ preparative HPLC or recrystallization (e.g., from ethanol/water) to isolate high-purity product .
Q. How can researchers validate the formation of byproducts during synthesis, and what analytical tools are required?
- Methodology :
- LC-MS/MS : Detects low-abundance intermediates or side products (e.g., dehalogenated or oxidized derivatives) .
- Thin-Layer Chromatography (TLC) : Monitors reaction progress and identifies spots corresponding to byproducts .
- Isolation via Column Chromatography : Silica gel columns with gradient elution (hexane/EtOAc) separate structurally similar impurities .
Advanced Mechanistic Studies
Q. What molecular dynamics (MD) simulations are suitable for studying the compound’s interaction with biological targets?
- Methodology :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to predict binding modes to enzymes (e.g., poly(ADP-ribose)polymerase 1) .
- Free Energy Perturbation (FEP) : Quantifies binding affinity changes for mutagenesis studies .
- All-Atom MD Simulations : GROMACS or AMBER simulate protein-ligand stability in explicit solvent over 100+ ns trajectories .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
